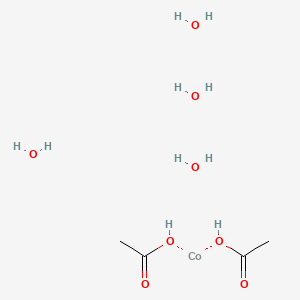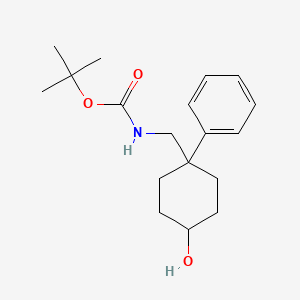
Cobalt(II)acetatetetra hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt(II) acetate tetrahydrate is a cobalt salt of acetic acid, commonly found in its tetrahydrate form with the chemical formula Co(CH₃CO₂)₂·4H₂O. It appears as intense red crystals and is known for its use as a catalyst in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cobalt(II) acetate tetrahydrate can be synthesized by reacting cobalt(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{CoCO}_3 + 2 \text{CH}_3\text{COOH} + 3 \text{H}_2\text{O} \rightarrow \text{Co(CH}_3\text{CO}_2\text{)}_2·4\text{H}_2\text{O} + \text{CO}_2 ]
Industrial Production Methods: In industrial settings, cobalt(II) acetate tetrahydrate is produced by dissolving cobalt(II) oxide or cobalt(II) hydroxide in acetic acid, followed by crystallization to obtain the tetrahydrate form .
Types of Reactions:
Oxidation: Cobalt(II) acetate tetrahydrate can undergo oxidation to form cobalt(III) acetate.
Reduction: It can be reduced to cobalt(II) oxide or cobalt metal under specific conditions.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or other reducing agents like sodium borohydride.
Substitution: Various ligands such as phosphines or amines.
Major Products:
Oxidation: Cobalt(III) acetate.
Reduction: Cobalt(II) oxide, cobalt metal.
Substitution: Cobalt complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Cobalt(II) acetate tetrahydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation and esterification reactions.
Biology: Investigated for its potential role in biological systems and enzyme mimetics.
Medicine: Explored for its potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of cobalt nanoparticles and cobalt oxide thin films.
Wirkmechanismus
The mechanism by which cobalt(II) acetate tetrahydrate exerts its effects involves its ability to coordinate with various ligands, facilitating catalytic reactions. The central cobalt ion can undergo redox reactions, making it a versatile catalyst in both oxidation and reduction processes .
Vergleich Mit ähnlichen Verbindungen
Nickel(II) acetate tetrahydrate: Similar in structure and used in similar catalytic applications.
Copper(II) acetate monohydrate: Another transition metal acetate with catalytic properties.
Uniqueness: Cobalt(II) acetate tetrahydrate is unique due to its intense red color and its specific catalytic properties, particularly in oxidation reactions. Its ability to form stable complexes with various ligands also sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C4H16CoO8 |
|---|---|
Molekulargewicht |
251.10 g/mol |
IUPAC-Name |
acetic acid;cobalt;tetrahydrate |
InChI |
InChI=1S/2C2H4O2.Co.4H2O/c2*1-2(3)4;;;;;/h2*1H3,(H,3,4);;4*1H2 |
InChI-Schlüssel |
CIVRUWGUEDXBED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.O.O.O.O.[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[1]benzofuro[6,5-e][1]benzofuran-2,8-dicarboxylic acid;hydrate](/img/structure/B12042718.png)


![N-[(3,5-di-tert-butylphenyl)carbonyl]glycine](/img/structure/B12042729.png)

![N-[4-(benzyloxy)phenyl]-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12042734.png)




![N'-[(E)-(3-chlorophenyl)methylidene]-1-heptyl-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12042747.png)



